molecular formula C21H20N4O2 B11028216 2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11028216
M. Wt: 360.4 g/mol
InChI Key: XZFIBTCQAUEWPZ-UHFFFAOYSA-N
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Description

2-[(2,2-DIMETHYL-3,4-DIHYDRO-2H-CHROMEN-6-YL)METHYL]-7-(2-FURYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that features a unique combination of chromen, furan, and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-DIMETHYL-3,4-DIHYDRO-2H-CHROMEN-6-YL)METHYL]-7-(2-FURYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactionsCommon reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-DIMETHYL-3,4-DIHYDRO-2H-CHROMEN-6-YL)METHYL]-7-(2-FURYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

2-[(2,2-DIMETHYL-3,4-DIHYDRO-2H-CHROMEN-6-YL)METHYL]-7-(2-FURYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2,2-DIMETHYL-3,4-DIHYDRO-2H-CHROMEN-6-YL)METHYL]-7-(2-FURYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-DIMETHYL-3,4-DIHYDRO-2H-CHROMEN-6-YL)METHYL]-7-(2-FURYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H20N4O2/c1-21(2)9-7-15-12-14(5-6-17(15)27-21)13-19-23-20-22-10-8-16(25(20)24-19)18-4-3-11-26-18/h3-6,8,10-12H,7,9,13H2,1-2H3

InChI Key

XZFIBTCQAUEWPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC3=NN4C(=CC=NC4=N3)C5=CC=CO5)C

Origin of Product

United States

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